molecular formula C16H11N3O6S B14154207 6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid CAS No. 23222-13-1

6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B14154207
CAS No.: 23222-13-1
M. Wt: 373.3 g/mol
InChI Key: GQRPVYIEDDNGDC-UHFFFAOYSA-N
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Description

6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the synthesis of azo dyes, which are widely applied in various industries, including textiles and food. The compound’s structure features a naphthalene ring system substituted with hydroxy, nitrophenyl, and sulfonic acid groups, making it a versatile intermediate in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves the diazotization of 2-nitroaniline followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its vibrant color properties. The molecular targets include various substrates in dye chemistry, where it acts as a coupling agent to form complex dye molecules. The pathways involved in its action include diazotization and coupling reactions, which are fundamental to the formation of azo dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable azo bonds and its vibrant color make it particularly valuable in dye chemistry .

Properties

CAS No.

23222-13-1

Molecular Formula

C16H11N3O6S

Molecular Weight

373.3 g/mol

IUPAC Name

6-hydroxy-5-[(2-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H11N3O6S/c20-15-8-5-10-9-11(26(23,24)25)6-7-12(10)16(15)18-17-13-3-1-2-4-14(13)19(21)22/h1-9,20H,(H,23,24,25)

InChI Key

GQRPVYIEDDNGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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